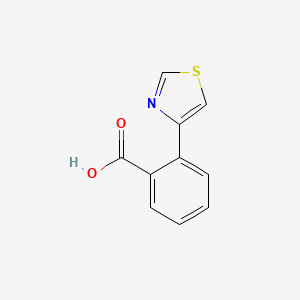

2-(1,3-Thiazol-4-yl)benzoic acid

Description

An Overview of Thiazole (B1198619) and Benzoic Acid Chemical Scaffolds

The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in a wide array of biologically active compounds and FDA-approved drugs. nih.gov Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The versatility of the thiazole nucleus allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. nih.gov

Benzoic acid is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org It and its derivatives are widely used as building blocks in the synthesis of more complex molecules. researchgate.net The carboxylic acid group can participate in various chemical reactions, making it a valuable handle for creating diverse chemical libraries. In the context of drug design, the benzoic acid moiety can influence a compound's solubility, acidity, and ability to interact with biological receptors. wikipedia.org

The Significance of Hybrid Thiazolyl-Benzoic Acid Architectures in Chemical Science

The combination of thiazole and benzoic acid motifs into a single molecular framework, as seen in 2-(1,3-Thiazol-4-yl)benzoic acid , creates a hybrid architecture with the potential for unique chemical and biological properties. Such hybrid compounds can leverage the characteristics of both parent scaffolds. The thiazole portion can provide key interactions with biological targets, while the benzoic acid group can modulate pharmacokinetic properties and provide an additional point of interaction.

The spatial arrangement of the two rings is crucial. In the case of this compound, the ortho-substitution pattern on the benzoic acid ring can lead to specific conformational preferences and intramolecular interactions that may influence its behavior. Research into related hybrid structures, such as those combining benzofuroxan (B160326) and aminothiazole scaffolds, has shown that such combinations can lead to enhanced biological activity and selectivity. nih.gov

The Contemporary Research Landscape for this compound

While extensive research exists for the broader class of thiazole-containing compounds, the specific molecule This compound is a more niche area of investigation. Much of the available data comes from chemical suppliers and databases, with fewer dedicated research articles.

The synthesis of related compounds, such as 2-aminothiazole (B372263) derivatives from aminobenzoic acid, has been documented, providing potential synthetic routes that could be adapted for this compound. researchgate.net For instance, the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, could potentially be employed using an appropriate α-haloketone and thioamide derived from benzoic acid precursors.

Spectroscopic data for related compounds are available and can provide a reference for the characterization of this compound. For example, the 1H-NMR and 13C-NMR spectra of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines show characteristic signals for the thiazole ring protons and carbons. nih.gov

The research on isomers and derivatives, such as 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid, is more extensive and provides insights into the potential applications of this class of compounds. nih.govguidechem.comcymitquimica.com These related molecules are being explored for their utility in various research areas, which suggests that this compound could also hold similar potential.

Below is a data table of some known properties for a closely related compound, 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, which can serve as a reference point for future studies on this compound.

| Property | Value |

| Molecular Formula | C11H9NO2S |

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid |

| CAS Number | 294620-60-3 |

This data is for 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and is provided for comparative purposes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2S |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

2-(1,3-thiazol-4-yl)benzoic acid |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-4-2-1-3-7(8)9-5-14-6-11-9/h1-6H,(H,12,13) |

InChI Key |

XXCFQYVZWFIVEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=N2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,3 Thiazol 4 Yl Benzoic Acid and Its Congeners

Strategies for 1,3-Thiazole Ring Construction

The formation of the 1,3-thiazole ring is a critical step in the synthesis of the target compound. The Hantzsch thiazole (B1198619) synthesis and various condensation reactions are the most prominently employed methods for this purpose.

Hantzsch-Type Cyclization Protocols

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings. mdpi.comresearchgate.net This method traditionally involves the condensation of an α-haloketone with a thioamide. mdpi.comresearchgate.net In the context of synthesizing derivatives related to 2-(1,3-thiazol-4-yl)benzoic acid, this would typically involve a starting material containing a pre-installed benzoic acid group or a precursor that can be later converted to a carboxylic acid.

A plausible Hantzsch-type synthesis could start with a 2-bromoacetyl derivative of a benzoic acid ester. For instance, the reaction of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester with thiosemicarbazide (B42300) exemplifies a modified Hantzsch synthesis. ijcce.ac.ir This reaction, catalyzed by an acid, directly yields a functionalized thiazole ring attached to the benzoic acid framework. ijcce.ac.ir The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov The reaction conditions can be varied, with some procedures being carried out under solvent-free conditions or with the assistance of catalysts like silica-supported tungstosilisic acid to promote efficiency and green chemistry principles. mdpi.comresearchgate.net

Table 1: Examples of Hantzsch-Type Cyclization for Thiazole Synthesis

| α-Haloketone Component | Thioamide Component | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea (B124793) | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | mdpi.comresearchgate.net |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester | Thiosemicarbazide | Orthophosphoric acid | 2-amino-4-arylthiazole derivative | ijcce.ac.ir |

Condensation Reactions for Thiazole Formation

Condensation reactions provide a versatile alternative for constructing the thiazole ring. These methods often involve the reaction of a component containing a reactive methylene (B1212753) group adjacent to a ketone with a sulfur-containing reagent. For instance, 2-methylthiazole (B1294427) can undergo condensation reactions with aromatic aldehydes. pharmaguideline.com

One notable approach is the one-pot, two-step synthesis of 2-arylidenehydrazinyl-4-arylthiazoles. orientjchem.org This process begins with the formation of a thiosemicarbazone from an aromatic aldehyde and thiosemicarbazide, which then cyclizes with a phenacyl bromide in the presence of an acidic buffer. orientjchem.org While not directly yielding the target benzoic acid derivative, this methodology highlights a modular approach where the aromatic aldehyde could potentially be a benzoic acid derivative.

Another relevant condensation involves the reaction of o-aminothiophenols with carboxylic acids or their derivatives, which typically leads to benzothiazoles. nih.gov However, variations of this chemistry could be adapted for the synthesis of non-fused thiazoles. For example, the condensation of thioamides with α-diazoketones, catalyzed by trifluoromethanesulfonic acid (TfOH), offers a metal-free route to 2,4-disubstituted thiazoles. organic-chemistry.org

Introduction of the Benzoic Acid Moiety

Once the thiazole ring is formed, or concurrently, the benzoic acid group must be introduced at the desired position on the phenyl ring. Nucleophilic aromatic substitution and metal-catalyzed coupling reactions are the primary strategies to achieve this.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) can be employed to attach the thiazole ring to a pre-functionalized benzene (B151609) ring bearing a leaving group and a precursor to the carboxylic acid. The thiazole ring, particularly when activated, can act as a nucleophile. The C2 position of the thiazole ring is generally susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com

A sulfone group on the thiazole ring can serve as a versatile activating group and a leaving group for SNAAr reactions. nih.gov For instance, a sulfonylated thiazole can react with various nucleophiles, and this strategy could be adapted to couple with a suitably substituted benzene derivative. nih.gov

Metal-Catalyzed Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between the thiazole and benzoic acid moieties. Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are widely used for this purpose.

For instance, a bromo- or iodo-substituted thiazole can be coupled with a boronic acid derivative of benzoic acid (or its ester) in a Suzuki reaction. Conversely, a thiazole boronic acid could be coupled with a halogenated benzoic acid derivative. A palladium-catalyzed cross-coupling has been used to form a new carbon-carbon bond at position 2 of a thiazole ring. nih.gov Another example involves the palladium-catalyzed coupling of a thiazole derivative with p-tolylboronic acid, demonstrating the feasibility of arylating the thiazole ring. nih.gov

Copper-catalyzed reactions also offer a viable route. For example, a copper-catalyzed direct arylation of heterocycle C-H bonds with aryl iodides has been reported, which could be applied to couple a thiazole with a benzoic acid derivative. organic-chemistry.org

Table 2: Metal-Catalyzed Coupling Reactions for Aryl-Thiazole Bond Formation

| Thiazole Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| C5-sulfonylated ThTz | p-tolylboronic acid | Pd(PPh3)4, CuTC | Cross-coupling | Arylated ThTz | nih.gov |

| Thiazole | Aryl iodides | CuI, LiOtBu | Direct C-H arylation | Arylated thiazole | organic-chemistry.org |

Multicomponent Reaction (MCR) and One-Pot Syntheses

A notable example is the one-pot, four-component synthesis of novel thiazole derivatives. ijcce.ac.ir In this reaction, 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde are condensed together, demonstrating the power of MCRs in rapidly assembling complex molecules containing the 2-(thiazol-4-yl)benzoic acid scaffold. ijcce.ac.ir

Another approach involves a three-component, one-pot condensation of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025), catalyzed by silica-supported tungstosilisic acid. mdpi.com This method allows for the direct synthesis of functionalized thiazoles. mdpi.com By choosing a benzaldehyde derivative containing a carboxylic acid or ester group, this MCR could provide a direct route to the target compound. The Ugi tetrazole four-component reaction (UT-4CR) is another example of a powerful MCR, though it produces tetrazoles, the principles of combining multiple starting materials in one pot are relevant. acs.org

These MCR and one-pot strategies offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures, making them attractive for the synthesis of this compound and its analogs.

Efficiency and Atom Economy in MCRs

Multicomponent reactions (MCRs) have become a cornerstone strategy for synthesizing complex molecules like thiazole derivatives in a pot-, atom-, step-, and cost-effective manner. acs.org These reactions, where multiple starting materials react in a single vessel to form a product containing substantial portions of all reactants, inherently maximize atom economy.

A prominent approach is the one-pot multicomponent synthesis of fully substituted 1,3-thiazoles from arylglyoxals, the natural product lawsone, and thiobenzamides. acs.org This method, conducted in acetic acid at 90 °C, proceeds rapidly and affords the desired lawsone–1,3-thiazole hybrids in excellent yields, often exceeding 90%. acs.org The efficiency of this protocol has been demonstrated on a gram scale; for instance, the reaction of 4-chlorophenylglyoxal (3.0 mmol), lawsone (3.0 mmol), and thiobenzamide (B147508) (3.0 mmol) produced the target hybrid in a 94% yield (1.2 g). acs.org

Similarly, chemoenzymatic one-pot MCRs offer a green and efficient route to thiazole derivatives. nih.gov By employing an enzyme as a catalyst, these reactions can achieve high yields under mild conditions. For example, a novel synthesis of thiazole derivatives using this approach reported yields as high as 94%. nih.gov Another efficient one-pot, three-component reaction for synthesizing thiazole-2-imine derivatives using α-bromoketones, primary alkylamines, and phenylisothiocyanate has been developed, achieving yields of up to 98% in short reaction times, highlighting the paradigm shift towards green synthesis with excellent atom economy. researchgate.net

The Hantzsch thiazole synthesis, a classical method, has also been adapted into one-pot, multi-component procedures to improve its environmental footprint and efficiency. bepls.com These modern adaptations can produce new thiazole derivatives in high yields, typically ranging from 79% to 90%. bepls.com

Catalyst Systems for Facile Synthesis

The choice of catalyst is critical for the facile and efficient synthesis of thiazoles. A wide array of catalysts, from enzymes to metal complexes and green catalysts, have been successfully employed.

Enzymes, in particular, have emerged as powerful catalysts for their high efficiency and mild reaction conditions. nih.gov In a chemoenzymatic one-pot synthesis of thiazole derivatives, Trypsin from porcine pancreas (PPT) was identified as the optimal catalyst after screening various enzymes. nih.gov The reaction, involving diethylamine, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, achieved a 90% yield when catalyzed by PPT in ethanol (B145695) at 45 °C. nih.gov Control experiments confirmed the key catalytic role of the enzyme, as only trace amounts of the product were formed in its absence or when denatured. nih.gov PPT has also been successfully used in three-component reactions to produce thiazole-2-imine derivatives with yields up to 98%. researchgate.net

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Trypsin from porcine pancreas (PPT) | 7 | 90 |

| 2 | α-Amylase from hog pancreas | 7 | 60 |

| 3 | Diastase from Aspergillus oryzae | 7 | 67 |

| 4 | α-Amylase from Aspergillus oryzae | 7 | 53 |

| 5 | Lipase (B570770) AT30 | 7 | 61 |

| 6 | Amano lipase M from Mucor javanicus | 7 | 40 |

| 7 | Lipase from porcine pancreas | 7 | 63 |

| 8 | Bovine serum albumin (BSA) | 7 | 50 |

| 9 | Blank (no enzyme) | 7 | Trace |

| 10 | Denatured trypsin from porcine pancreas | 7 | Trace |

In addition to enzymes, other catalytic systems are widely used. Alkaline earth metal catalysts, such as Ca(OTf)₂, have proven effective in the chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups. nih.gov For greener approaches, catalysts like silica-supported tungstosilicic acid and the eco-friendly base 1,4-diazabicyclo[2.2.2]-octane (DABCO) have been utilized in Hantzsch-type syntheses to afford thiazole derivatives in good to excellent yields. bepls.com Transition-metal catalysts, including Palladium(II) acetate (B1210297) and Iridium complexes, are employed for highly selective constructions of specific thiazole structures. organic-chemistry.org

Control of Regioselectivity and Isomer Formation

Controlling regioselectivity and preventing the formation of unwanted isomers are significant challenges in thiazole synthesis. The substitution pattern on the final ring is highly dependent on reaction conditions and the nature of the reactants.

In the classic Hantzsch thiazole synthesis, the reaction of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles. However, altering the reaction conditions, specifically by introducing a highly acidic medium (e.g., 10M-HCl-EtOH), can change the regioselectivity of the reaction. rsc.org Under these acidic conditions, mixtures of the expected 2-(N-substituted amino)thiazoles and their 3-substituted 2-imino-2,3-dihydrothiazole isomers are formed. rsc.org The ratio of these isomers is influenced by the specific structures of the starting materials and other experimental parameters, with the 2-imino isomer being formed in up to 73% yield in favorable cases. rsc.org

Steric factors also play a crucial role in directing the regioselectivity of functionalization reactions on pre-existing thiazole rings. For example, in the N-alkylation of a dibromotriazole, the reaction preferentially occurs at the N2 position due to steric hindrance from the adjacent bromo group, leading to a major positional isomer in 70% yield versus a minor one in 21% yield. rsc.org

Furthermore, some synthetic protocols exhibit time-dependent isomer formation, yielding a kinetic product initially that slowly converts to a more thermodynamically stable isomer over time. nih.gov In a calcium-catalyzed reaction of pent-1-en-4-yn-3-ol derivatives with thioamides, a positional isomer with a double bond exocyclic to the thiazole ring is formed rapidly as the kinetic product. nih.gov With increased reaction time, this isomer rearranges to the more stable, fully conjugated thiazole system. nih.gov This phenomenon allows for the selective isolation of either the kinetic or thermodynamic product by controlling the reaction duration.

Advanced Purification and Isolation Techniques

The isolation and purification of the target thiazole compound from reaction mixtures, which may contain unreacted starting materials, catalysts, and isomeric byproducts, is a critical final step. A combination of standard and advanced techniques is employed to achieve high purity.

For many thiazole derivatives, traditional methods such as recrystallization are effective. nih.govmdpi.com The choice of solvent is crucial; for instance, recrystallization from ethanol, or solvent systems like acetone/hexanes and diethyl ether, has been reported to yield pure crystalline products. nih.govmdpi.com Trituration with a non-solvent like hexanes can also be used to solidify and purify products from crude reaction mixtures. nih.gov

Chromatographic methods are indispensable for separating more complex mixtures. Silica gel column chromatography is a standard and effective technique for separating positional isomers, which often have different polarities. rsc.org For more challenging separations and for the isolation of thiazole-containing natural products, advanced chromatographic techniques are utilized. High-performance liquid chromatography (HPLC), often coupled with a UV detector and a mass spectrometer (HPLC-UV-MS), is a powerful tool for the detection, isolation, and purification of thiazole alkaloids and their analogues from complex biological matrices. nih.govdoaj.org

Chemical Transformations and Reaction Pathways of 2 1,3 Thiazol 4 Yl Benzoic Acid

Reactivity of the 1,3-Thiazole Heterocycle

The 1,3-thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which influence its reactivity towards various reagents.

Electrophilic Substitution Reactions

The thiazole (B1198619) ring is generally considered to be electron-rich and can undergo electrophilic substitution reactions. However, the precise position of substitution can be influenced by the nature of the substituent already present on the ring. In the case of 2-(1,3-thiazol-4-yl)benzoic acid, the benzoic acid moiety at the 4-position will direct incoming electrophiles. The carboxyl group is a deactivating and meta-directing group for electrophilic substitution on the benzene (B151609) ring. doubtnut.com While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, general principles of thiazole chemistry suggest that positions C2, C5, and potentially the benzene ring are susceptible to electrophilic attack.

Nucleophilic Additions and Substitutions

Nucleophilic attack on the thiazole ring is also a possibility, particularly at the C2 position, which is situated between two heteroatoms. The presence of the electron-withdrawing benzoic acid group can further influence the electron density of the thiazole ring, potentially making it more susceptible to nucleophilic attack. 2-Aminobenzothiazoles, for example, are highly reactive molecules used as intermediates in the synthesis of various fused heterocyclic compounds. mdpi.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can be converted into a wide array of other functionalities.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of this compound can be readily converted to its corresponding ester through various esterification methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.comlibretexts.org For instance, the esterification of benzoic acid with ethanol (B145695) yields ethyl benzoate. youtube.com Microwave-assisted esterification has also been shown to be an efficient method. researchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack of the alcohol on the carbonyl carbon. libretexts.org

Amidation: The formation of amides from this compound is a crucial transformation, often utilized in the synthesis of biologically active molecules. Direct amidation can be achieved by reacting the carboxylic acid with an amine. lookchemmall.com This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which activate the carboxylic acid for nucleophilic attack by the amine. mdpi.comlibretexts.orglookchemmall.com These methods are generally high-yielding and have a broad substrate scope. lookchemmall.commdpi.com

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Ethanol | Ethyl 2-(1,3-thiazol-4-yl)benzoate | Esterification |

| This compound | Ammonia | 2-(1,3-Thiazol-4-yl)benzamide | Amidation |

| This compound | Aniline (B41778) | N-phenyl-2-(1,3-thiazol-4-yl)benzamide | Amidation |

Reduction to Alcohol and Other Derivatives

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol, [2-(1,3-thiazol-4-yl)phenyl]methanol, can serve as a precursor for the synthesis of other derivatives. Further reactions of the alcohol could include oxidation back to the aldehyde or carboxylic acid, or conversion to alkyl halides.

Table 2: Reduction of the Carboxylic Acid Group

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | [2-(1,3-Thiazol-4-yl)phenyl]methanol |

| This compound | Borane (BH₃) | [2-(1,3-Thiazol-4-yl)phenyl]methanol |

Derivatization at Aromatic and Heteroaromatic Positions

The chemical reactivity of this compound is characterized by the distinct properties of its constituent aromatic and heteroaromatic rings. The benzoic acid portion typically undergoes electrophilic aromatic substitution, while the thiazole ring can also be functionalized through several methods, including electrophilic substitution and metal-catalyzed cross-coupling reactions. pharmaguideline.comnih.gov

The carboxylic acid group (-COOH) on the phenyl ring is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution reactions. nih.gov This directing effect is due to the deactivation of the ortho and para positions, making the meta position more susceptible to electrophilic attack.

The thiazole ring's reactivity is influenced by the nitrogen and sulfur heteroatoms. In general, electrophilic substitution on the thiazole ring is favored at the C5 position, a tendency that can be enhanced by the presence of an electron-donating group at the C2 position. pharmaguideline.comnumberanalytics.com The C2 position of the thiazole ring is also known to be susceptible to deprotonation by strong bases, which can then be followed by reaction with various electrophiles. wikipedia.org

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

Standard electrophilic aromatic substitution reactions, such as nitration and halogenation, are expected to yield meta-substituted products on the benzoic acid ring of this compound.

Nitration: The introduction of a nitro group (-NO2) at the meta-position of the benzoic acid ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction typically proceeds under controlled temperature conditions to prevent side reactions. The resulting product would be 3-nitro-2-(1,3-thiazol-4-yl)benzoic acid.

Halogenation: Similarly, halogenation with reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or FeCl3) is anticipated to introduce a halogen atom at the meta-position, yielding 3-bromo- (B131339) or 3-chloro-2-(1,3-thiazol-4-yl)benzoic acid.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3-Nitro-2-(1,3-thiazol-4-yl)benzoic acid |

| Bromination | Br₂, FeBr₃ | 3-Bromo-2-(1,3-thiazol-4-yl)benzoic acid |

| Chlorination | Cl₂, FeCl₃ | 3-Chloro-2-(1,3-thiazol-4-yl)benzoic acid |

Functionalization of the Thiazole Ring

The thiazole ring offers additional sites for derivatization. Electrophilic substitution and modern cross-coupling techniques can be employed to introduce a variety of functional groups.

Electrophilic Substitution on the Thiazole Ring: As a general principle, electrophilic attack on a thiazole ring occurs preferentially at the C5 position. pharmaguideline.comnumberanalytics.comwikipedia.org Therefore, reactions like halogenation under specific conditions could lead to the formation of 2-(5-halo-1,3-thiazol-4-yl)benzoic acid derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom onto either the benzoic acid or the thiazole ring opens up possibilities for further derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govbohrium.com For instance, a halogenated derivative of this compound could be coupled with various boronic acids to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

C-H Functionalization: Direct C-H functionalization is an emerging and efficient method for derivatizing heterocyclic compounds. nih.govresearchgate.netresearchgate.net This approach avoids the need for pre-functionalization (e.g., halogenation) and can offer alternative regioselectivity. For the thiazole ring in the target molecule, direct C-H activation at the C5 position could be a potential route for introducing new substituents. researchgate.net

Table 2: Potential Derivatization Reactions on the Thiazole Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| Halogenation | e.g., N-Bromosuccinimide (NBS) | 2-(5-Bromo-1,3-thiazol-4-yl)benzoic acid |

| Suzuki Coupling (from a bromo-derivative) | Arylboronic acid, Pd catalyst, Base | 2-(5-Aryl-1,3-thiazol-4-yl)benzoic acid |

| Direct C-H Arylation | Aryl halide, Pd catalyst, Base | 2-(5-Aryl-1,3-thiazol-4-yl)benzoic acid |

It is important to note that the interplay of the two rings and the carboxylic acid functionality can influence the reactivity and regioselectivity of these transformations. Experimental validation would be necessary to confirm the specific outcomes and optimize reaction conditions.

Design and Synthesis of 2 1,3 Thiazol 4 Yl Benzoic Acid Derivatives and Analogs

Rational Design Principles for Structural Modification

Structural modifications would likely focus on several key areas:

Thiazole (B1198619) Ring Substitution: Introducing substituents at the C2, C4, and C5 positions of the thiazole ring can significantly alter the molecule's properties.

Phenyl Ring Substitution: Adding functional groups to the phenyl ring of the benzoic acid moiety can modulate acidity, lipophilicity, and potential interactions with biological targets.

Carboxylic Acid Transformation: Modifying the carboxylic acid group can change the compound's polarity, acidity, and ability to act as a hydrogen bond donor or acceptor.

Functionalization of the 1,3-Thiazole Ring

The 1,3-thiazole ring is a versatile scaffold for chemical modification. The presence of nitrogen and sulfur heteroatoms, along with reactive carbon positions, allows for a variety of functionalization strategies.

Substitutions at Thiazole C2 Position

The C2 position of the thiazole ring is particularly susceptible to deprotonation and subsequent reaction with electrophiles. This reactivity allows for the introduction of a wide range of substituents. For instance, metalation with a strong base followed by quenching with an electrophile is a common strategy.

Substitutions at Thiazole C4 and C5 Positions

While direct functionalization at the C4 and C5 positions can be more challenging than at C2, several synthetic methods are available. The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, allows for the construction of the thiazole ring with pre-defined substituents at these positions by reacting α-haloketones with thioamides. This method offers a powerful tool for creating a library of C4 and C5 substituted analogs of 2-(1,3-thiazol-4-yl)benzoic acid.

Modification of the Benzoic Acid Moiety

The benzoic acid part of the molecule provides another avenue for extensive modification, influencing both the chemical and potential biological characteristics of the compound.

Substituent Effects on the Phenyl Ring

The acidity of the benzoic acid can be fine-tuned by introducing substituents onto the phenyl ring. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), decrease acidity by destabilizing the carboxylate. This principle is crucial for designing analogs with specific pKa values.

The position of the substituent also plays a critical role. An "ortho-effect" is often observed, where a substituent at the position ortho to the carboxylic acid group can cause a greater increase in acidity than the same substituent at the meta or para positions, regardless of its electronic nature. This is thought to be due to a combination of steric and electronic factors.

Table 1: Predicted Effect of Substituents on the Acidity of this compound Analogs

| Substituent on Phenyl Ring | Position | Predicted Effect on Acidity |

| -NO₂ | para | Increase |

| -CN | para | Increase |

| -Cl | para | Increase |

| -CH₃ | para | Decrease |

| -OCH₃ | para | Decrease |

| -NO₂ | ortho | Significant Increase |

This table is based on general principles of substituent effects on benzoic acid acidity.

Transformations of the Carboxylic Acid Group

The carboxylic acid group is a highly versatile functional group that can be converted into a variety of other functionalities, each imparting unique properties to the molecule. Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester. Esters are generally less polar and more lipophilic than their corresponding carboxylic acids.

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. Amides can act as both hydrogen bond donors and acceptors.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: In some cases, the carboxylic acid group can be removed entirely, although this typically requires harsh conditions.

These transformations allow for the creation of a diverse set of analogs with a wide range of physicochemical properties, which is a key strategy in drug discovery and materials science.

Introduction of Bridging Linkers and Fused Ring Systems

The incorporation of bridging linkers and the construction of fused ring systems are advanced synthetic strategies employed to create structurally complex and conformationally constrained analogs of this compound. These modifications can lead to novel compounds with tailored properties for various applications.

Methodologies for the synthesis of fused thiazole systems often involve the reaction of a suitable precursor with a thiourea (B124793) or thioamide derivative. For instance, the reaction of an epoxy-ketone with a thiourea derivative in acetic acid can yield fused thiazole compounds. nih.gov In a specific example, epoxy-bisnoralcohol, when reacted with various thiourea derivatives, forms fused thiazolo-bisnoralcohol products in high yields. acs.org This general approach highlights a potential pathway for creating fused systems, although direct application to this compound would require the synthesis of a suitable epoxy-precursor from the parent molecule.

Another strategy for forming fused heterocyclic systems involves intramolecular cyclization. For example, benzo nih.govbohrium.comthiazolo[2,3-c] nih.govacs.orgnih.govtriazole derivatives can be synthesized through the oxidative cyclization of a mercaptophenyl-substituted triazole. nih.govbohrium.commdpi.com This method, which involves C-H bond functionalization, could theoretically be adapted to derivatives of this compound bearing appropriate reactive groups to facilitate intramolecular ring closure.

The synthesis of macrocyclic structures containing heterocyclic moieties represents another avenue for introducing bridging linkers. While not specific to the target compound, the synthesis of pyrazole-based macrocycles has been reported, demonstrating the feasibility of creating large, constrained ring systems. nih.gov Similarly, benzothiadiazole-based macrocycles have been synthesized through a one-step condensation, a strategy that could potentially be explored for this compound derivatives. nih.gov

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control is paramount in the synthesis of chiral derivatives of this compound. This can be accomplished through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and the derivatization of chiral precursors.

One approach to controlling stereochemistry is through the use of chiral derivatizing agents. For instance, axially chiral trifluoromethylbenzimidazolylbenzoic acid has been developed as a chiral derivatizing agent for determining the absolute configuration of chiral amines and alcohols. nih.gov While this specific agent is not directly related to the synthesis of this compound derivatives, the principle of using a chiral acid to form diastereomers that can be separated and analyzed is a widely applicable strategy.

Stereoselective synthesis can also be achieved through multicomponent reactions. A highly diastereoselective Ugi three-component reaction has been developed for the synthesis of enantiopure 1,2,3,4-tetrahydroisoquinolines, where the chirality of one of the starting materials dictates the stereochemical outcome. rsc.org This highlights the potential of using chiral precursors in multicomponent reactions to generate complex, stereochemically defined molecules.

Pre-column derivatization with a chiral reagent followed by chromatographic separation is another powerful technique for resolving enantiomers. For example, thiazolidine-2-carboxylic acid enantiomers have been successfully separated by HPLC after derivatization with aniline (B41778) and using a chiral stationary phase. researchgate.net This method could be adapted for the analytical or preparative scale separation of chiral derivatives of this compound.

Furthermore, the stereoselective effects of chiral benzoic acid derivatives have been observed in biological systems. For example, the (-)-enantiomer of a substituted benzoic acid derivative, AZ-DF 265, was found to be significantly more potent than its (+)-enantiomer in stimulating insulin (B600854) release, underscoring the importance of stereochemistry in biological activity. nih.gov

While direct examples of stereoselective synthesis for this compound are not prevalent in the reviewed literature, the established principles of asymmetric synthesis and chiral resolution provide a clear roadmap for the preparation of its enantiomerically pure derivatives.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For 2-(1,3-Thiazol-4-yl)benzoic acid, the FT-IR spectrum is expected to exhibit characteristic absorption bands arising from both the benzoic acid and thiazole (B1198619) moieties. The carboxylic acid group would be identifiable by a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form. rsc.orgresearchgate.netresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to appear as a strong absorption band in the region of 1710-1680 cm⁻¹, with its exact position influenced by conjugation with the aromatic ring. rsc.orgresearchgate.net

The thiazole ring vibrations are also expected to be present. The C=N stretching vibration within the thiazole ring typically appears in the 1650-1550 cm⁻¹ region. researchgate.net Other characteristic bands for the thiazole ring, including C-S stretching and ring deformation vibrations, would be expected at lower wavenumbers. Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring would appear in the 1600-1450 cm⁻¹ range. rsc.orgresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Thiazole/Benzene | C=N / C=C Stretch | 1650 - 1450 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O-H Bend (out-of-plane) | 960 - 900 | Broad, Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the vibrations of the aromatic and thiazole rings. The symmetric stretching vibrations of the C=C bonds in the benzene ring and the thiazole ring are expected to produce strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Conformations

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number of different types of hydrogen atoms in a molecule and their neighboring protons. For this compound, distinct signals are expected for the protons on the benzoic acid and thiazole rings.

The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. rsc.orgdocbrown.info The protons on the benzene ring would appear in the aromatic region, generally between 7.0 and 8.5 ppm. rsc.orgdocbrown.info The substitution pattern will lead to a complex splitting pattern for these aromatic protons. The protons on the thiazole ring also have characteristic chemical shifts, typically observed between 7.0 and 9.0 ppm. ijarsct.co.in The exact chemical shifts and coupling constants would depend on the electronic environment created by the substituents.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

| Thiazole Ring (C2-H, C5-H) | 7.0 - 9.0 | Singlet/Doublet |

| Benzene Ring (Ar-H) | 7.0 - 8.5 | Multiplet |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. rsc.org The carbon atoms of the benzene and thiazole rings would appear in the aromatic region, generally between 110 and 160 ppm. The specific chemical shifts would be influenced by the electron-withdrawing and electron-donating effects of the substituents.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Thiazole Ring Carbons | 110 - 160 |

| Benzene Ring Carbons | 120 - 140 |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a cornerstone technique for determining the precise molecular weight and gaining insight into the molecular structure through fragmentation analysis. For this compound, the theoretical monoisotopic mass is 219.035 Da. Electron impact (EI) mass spectrometry would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation pattern provides a structural fingerprint of the molecule. Based on the analysis of its constituent parts—benzoic acid and a thiazole ring—the primary fragmentation pathways can be predicted. The fragmentation of the benzoic acid moiety is well-documented. docbrown.info Key fragmentation events typically include:

Loss of a hydroxyl radical (-OH): This results in the formation of a stable acylium cation ([M-OH]⁺ or [M-17]⁺), which is often a prominent peak in the spectrum of benzoic acids. docbrown.info

Loss of the entire carboxyl group (-COOH): This leads to the formation of a phenyl radical cation ([M-COOH]⁺ or [M-45]⁺). docbrown.info

Formation of the phenyl cation ([C₆H₅]⁺): This fragment at m/z 77 is a characteristic indicator of a benzene ring. docbrown.info

Simultaneously, the thiazole ring can undergo its own characteristic cleavage. pleiades.onlinesapub.org The stability of the pyrimidine (B1678525) and thiazole rings often dictates the fragmentation sequence, with fragmentation of the thiazole ring sometimes preceding that of a more stable connected ring. sapub.org The interplay between these two fragmentation schemes allows for a comprehensive structural confirmation.

| Fragment Ion | Proposed Structure | m/z (Mass/Charge Ratio) | Description of Loss |

|---|---|---|---|

| [M]⁺ | [C₁₀H₇NO₂S]⁺ | 219 | Molecular Ion |

| [M-OH]⁺ | [C₁₀H₆NOS]⁺ | 202 | Loss of hydroxyl radical |

| [M-COOH]⁺ | [C₉H₆NS]⁺ | 174 | Loss of carboxyl group |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 | Cleavage of the bond between the phenyl and thiazole rings |

| [C₆H₅]⁺ | Phenyl cation | 77 | Loss of CO from the benzoyl cation |

**5.4. X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline materials.

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For complex heterocyclic molecules, this technique confirms the molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight. For instance, the crystal structure of 2-(3,5-Dimethyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazin-4-yl)benzoic acid, which also features a benzoic acid ring attached to a sulfur-containing heterocycle, has been determined. nih.govresearchgate.net In this related molecule, the thiadiazine ring adopts a distorted sofa conformation. nih.govresearchgate.net A key feature often observed in such structures is the relative orientation of the two ring systems. The dihedral angle between the phenyl and heterocyclic rings is a critical conformational parameter. researchgate.net In the solid state, molecules are often linked by intermolecular hydrogen bonds, for example, between the carboxylic acid group of one molecule and a nitrogen atom on the heterocycle of an adjacent molecule, forming chains or more complex networks. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₂O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5048 (14) |

| b (Å) | 10.4254 (13) |

| c (Å) | 11.1294 (14) |

| β (°) | 92.772 (4) |

| Volume (ų) | 1217.4 (3) |

| Z (Molecules per unit cell) | 4 |

Powder X-ray diffraction (XRPD) is a rapid and powerful technique used to characterize the crystalline nature of a bulk sample. It is eminently suited for the routine characterization of pharmaceutical solids. units.it Because the majority of drug substances are obtained as crystalline powders, the XRPD pattern serves as a unique "fingerprint" for a specific crystalline phase (polymorph). units.it

The technique involves exposing a powdered sample to an X-ray beam and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, is unique to the crystalline lattice of the substance. Therefore, XRPD is crucial for:

Phase Identification: Confirming the identity of a synthesized batch against a known standard.

Polymorph Screening: Differentiating between various polymorphic forms of the compound, which can have different physical properties.

Purity Assessment: Detecting the presence of crystalline impurities, as they would produce their own distinct diffraction patterns.

Stability Studies: Monitoring for any changes in the crystalline form of the drug substance over time or under stress conditions. units.it

Thermal Analysis for Phase Transitions and Structural Stability

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are central to understanding the thermal stability, melting behavior, and purity of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve plots mass loss versus temperature. This analysis is critical for determining the thermal stability of a compound. For a pure, anhydrous, and non-solvated compound like this compound, the TGA curve would be expected to show a stable baseline with no significant mass loss until the onset of decomposition or volatilization at a high temperature.

For example, the TGA curve of benzoic acid shows a single, sharp weight loss step corresponding to its complete sublimation/vaporization. researchgate.net A similar profile would be anticipated for the target compound, with the specific decomposition temperature indicating its upper limit of thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This technique is highly sensitive to thermal events such as melting, crystallization, and glass transitions.

A DSC thermogram for a pure crystalline sample of this compound would be expected to display a single, sharp endothermic peak corresponding to its melting point. researchgate.net The temperature at the peak of this endotherm is taken as the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). The sharpness of the melting peak is a reliable indicator of high purity; impurities typically cause a broadening of the peak and a depression of the melting point. youtube.com DSC is also invaluable for studying polymorphism, as different crystalline forms of a compound will exhibit distinct melting points and enthalpies of fusion. nih.gov

Electronic Spectroscopy for Excited States and Photophysical Properties

The electronic absorption and emission properties of a molecule are critical for understanding its behavior in excited states and its potential for applications in materials science and as fluorescent probes. The following sections detail the characterization of this compound using UV-Visible and luminescence spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

An extensive review of scientific literature did not yield specific experimental UV-Visible spectroscopic data for the compound this compound. However, the expected absorption characteristics can be inferred from the electronic properties of its constituent aromatic systems: the thiazole ring and the benzoic acid moiety.

The UV-Vis spectrum of this molecule is expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl and thiazole rings. Benzoic acid itself typically exhibits characteristic absorption bands around 230 nm and 280 nm. researchgate.net The thiazole ring, another aromatic heterocycle, also absorbs in the UV region. rsc.orgnist.gov For instance, some 5-N-arylaminothiazoles show absorption maxima in the range of 358-410 nm. researchgate.net

The coupling of these two chromophores in this compound would likely result in a complex spectrum with bands that may be shifted compared to the individual components. The precise location of the absorption maxima (λmax) would be sensitive to the solvent environment due to potential solvatochromic effects.

No specific experimental data for the UV-Visible absorption of this compound was found in the reviewed literature. Therefore, a data table of absorption properties cannot be provided.

Luminescence Spectroscopy

Specific experimental luminescence or fluorescence data for this compound could not be located in the surveyed scientific literature. Nevertheless, the potential for fluorescence can be evaluated based on its molecular structure.

Thiazole-containing compounds are known to be intrinsically fluorescent. mdpi.comchim.it Many thiazole derivatives, including those with fused ring systems like thiazolo[5,4-d]thiazole (B1587360), exhibit strong luminescence in both solution and the solid state, with emissions spanning the visible spectrum. rsc.org For example, some thiazole derivatives can act as organic fluorophores, and their emission properties can be tuned by modifying their substituents. chim.it The fluorescence in these systems often arises from the rigid, conjugated structure which allows for efficient radiative decay from the excited state.

Given that this compound contains a thiazole ring conjugated to a phenyl group, it is plausible that this compound could exhibit fluorescent properties. The emission wavelength and quantum yield would be dependent on factors such as the rigidity of the molecule, the nature of the solvent, and the pH, which would affect the protonation state of the carboxylic acid group. However, without experimental data, any discussion of its specific emission characteristics remains speculative.

No specific experimental data for the luminescence properties of this compound was found in the reviewed literature. Therefore, a data table of luminescence properties cannot be provided.

Computational Chemistry and Theoretical Studies of 2 1,3 Thiazol 4 Yl Benzoic Acid Systems

Quantum Mechanical Investigations of Molecular and Electronic Structure

Quantum mechanical methods are central to the theoretical study of this compound, revealing details about its three-dimensional shape, stability, and electron distribution.

Density Functional Theory (DFT) is a preferred computational method for investigating the molecular structure of 2-(1,3-Thiazol-4-yl)benzoic acid. By employing functionals like B3LYP with a 6-311++G(d,p) basis set, researchers can perform geometry optimization to determine the most stable conformation of the molecule. These calculations provide key energetic parameters that describe the molecule's stability and reactivity. For instance, the total energy, zero-point vibrational energy, and rotational constants can be precisely calculated.

Key energetic parameters for the optimized geometry of this compound, as determined by DFT calculations, are often presented in detailed tables in scientific literature. These tables typically include the total energy, enthalpy, and Gibbs free energy, which are crucial for understanding the thermodynamic properties of the molecule. The optimized bond lengths and angles provide a detailed picture of the molecule's 3D structure, showing, for example, a non-planar arrangement between the thiazole (B1198619) and benzoic acid rings.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is primarily located on the thiazole ring, indicating its role as the principal electron donor. Conversely, the LUMO is distributed over the benzoic acid moiety, which acts as the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the calculated HOMO-LUMO gap provides insight into its charge transfer capabilities and its potential for electronic transitions.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

(Note: Specific energy values would be populated from dedicated computational studies.)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. For this compound, the regions of negative potential (typically colored red) are concentrated around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. The regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, highlighting them as sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and the compound's binding behavior.

Furthermore, NBO analysis allows for the calculation of the charge distribution on each atom. This information complements the MEP analysis by quantifying the partial charges, providing a more detailed understanding of the molecule's polarity and reactive centers.

Prediction and Interpretation of Spectroscopic Data

Computational methods are also employed to predict and interpret the spectroscopic signatures of this compound, which can then be compared with experimental data for validation.

Theoretical calculations of the infrared (IR) and Raman spectra of this compound are performed using DFT. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the various vibrational modes of the molecule. These computational spectra can be compared with experimental IR and Raman spectra to confirm the molecular structure and identify characteristic functional groups. For example, the calculated vibrational frequencies for the C=O stretching of the carboxylic acid group and the C-H stretching of the aromatic rings can be matched to the peaks observed in the experimental spectra. This correlative approach between theoretical and experimental data is essential for a comprehensive vibrational analysis of the compound.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Oxygen |

| Nitrogen |

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an invaluable tool in predicting and interpreting NMR spectra. For thiazole derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in confirming molecular structures and understanding the electronic environment of the nuclei.

In studies of morpholine-based thiazole analogues, for instance, ¹H and ¹³C NMR spectroscopy were pivotal in structure determination. nih.gov The chemical shift values of carbon atoms in the benzene (B151609) ring of such compounds typically appear in the range of 110–167 ppm in the ¹³C NMR spectrum. nih.gov Carbon atoms bonded to a nitrogen atom in the thiazole ring are significantly deshielded due to nitrogen's high electronegativity, leading to their detection at a downfield range of 145–150 ppm. nih.gov Similarly, in other thiazole derivatives, the formation of the thiazole ring is confirmed by a characteristic C2 signal in the ¹³C NMR spectrum appearing between δ 164.6 and 172.7 ppm. nih.gov

For a molecule like this compound, theoretical NMR chemical shift calculations would be performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The calculated chemical shifts would then be correlated with experimental data to provide a high degree of confidence in the structural assignment.

Table 1: Representative ¹³C NMR Chemical Shifts for Thiazole Derivatives

| Functional Group | Chemical Shift Range (ppm) | Reference |

| Benzene Ring Carbons | 110–167 | nih.gov |

| Thiazole Ring Carbons (C-N) | 145–150 | nih.gov |

| Thiazole Ring Carbon (C2) | 164.6–172.7 | nih.gov |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and predicting their UV-visible absorption spectra. This technique is particularly useful for understanding the electronic transitions within complex organic molecules like thiazole derivatives.

In a study on Schiff bases incorporating nitrophenyl, nitrothiazole, and nitrobenzothiazole moieties, TD-DFT calculations were successfully employed to reproduce the experimental UV-visible spectroscopic results with good agreement. researchgate.net This demonstrates the reliability of TD-DFT in predicting the electronic absorption properties of such systems. For a series of tetrahydroquinoline derivatives, TD-DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to analyze the molecular orbitals involved in electronic transitions and assign the long-wavelength bands to π → π* transitions. rsc.org

Furthermore, TD-DFT has been instrumental in elucidating the sensing mechanism of fluorescent probes. For a probe based on a 2-(2'-hydroxyphenyl)-benzothiazole derivative, TD-DFT calculations helped to identify the products of its reaction with fluoride (B91410) ions and to understand the resulting changes in the fluorescence spectrum. mdpi.com In another example, the optical properties of novel 1,2,3-triazole carboxylic acids were investigated using TD-DFT to support experimental findings in different solvents. mdpi.com

For this compound, TD-DFT calculations would provide insights into its electronic structure and the nature of its electronic transitions. The predicted absorption maxima (λmax) and oscillator strengths would help in interpreting the experimental UV-visible spectrum and understanding how the electronic properties are influenced by the interplay between the thiazole and benzoic acid rings.

Table 2: Comparison of Experimental and Theoretical (TD-DFT) UV-Vis Absorption Maxima for a Nitrothiazole Derivative

| Compound | Experimental λmax (nm) | Theoretical λmax (nm) | Reference |

| Nitrothiazole Schiff Base | ~400 | ~410 | researchgate.net |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including phototransformations, isomerizations, and proton transfer events.

Quantum chemical methods, such as DFT, are employed to explore the potential energy surfaces of molecules and identify the transition states and intermediates involved in photoreactions and isomerizations. A study on the biotransformation of thiazole and aminothiazole groups utilized molecular docking and hybrid DFT calculations to investigate the metabolic pathways leading to the formation of reactive metabolites. nih.gov The energy barriers for different oxidation reactions were calculated, revealing that epoxidation has a lower energy barrier (13.63 kcal/mol) compared to S-oxidation (14.56 kcal/mol), N-oxidation (17.90 kcal/mol), and oxaziridine (B8769555) formation (20.20 kcal/mol). nih.gov Such studies are crucial for understanding the potential metabolic fate and toxicity of thiazole-containing compounds.

For this compound, computational studies could be designed to investigate its photochemical stability and potential isomerization pathways. This would involve calculating the energy barriers for various transformations, providing insights into its reactivity under different conditions.

Proton transfer is a fundamental process in many chemical and biological systems. Computational studies can elucidate the intricate details of intramolecular and intermolecular proton transfer mechanisms. While direct studies on this compound are lacking, research on analogous systems provides a framework for understanding its potential behavior.

For instance, the double proton transfer in the benzoic acid dimer has been a subject of extensive theoretical investigation. researchgate.netresearchgate.net These studies have modeled the temperature dependence of the proton transfer rate constants and the effects of deuteration and pressure. researchgate.net In a different system, a molecular switch based on 8-(benzo[d]thiazol-2-yl)quinolin-7-ol, which operates via long-range proton transfer, has been studied computationally. mdpi.com These studies highlight how factors like solvent environment can significantly affect the potential energy surface and the efficiency of the proton transfer process. mdpi.com

Given the presence of both a carboxylic acid group (a proton donor) and a thiazole ring with a nitrogen atom (a potential proton acceptor), this compound could exhibit interesting intramolecular or intermolecular proton transfer dynamics. Computational modeling would be essential to determine the energetic feasibility of such processes and to understand the role of the molecular structure and environment.

Prediction of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials.

A study on thiazole and benzothiazole (B30560) derivatives demonstrated the successful use of a combined experimental and computational approach to investigate their NLO properties. researchgate.net The third-order NLO polarizability (γ) was calculated using the finite field (FF) approach and DFT methods. researchgate.net The results showed that a nitrobenzothiazole derivative exhibited a large γ value, several times greater than that of the reference compound para-nitroaniline, highlighting the potential of such compounds as efficient NLO materials. researchgate.net

For this compound, DFT calculations could be used to predict its first and second hyperpolarizabilities (β and γ). These calculations would involve optimizing the molecular geometry and then applying an external electric field to determine the polarization response. The results would indicate whether this compound is a promising candidate for NLO applications.

Table 3: Calculated Third-Order NLO Polarizability (γ) for a Nitrobenzothiazole Derivative

| Compound | γ (a.u.) | Reference |

| Nitrobenzothiazole Schiff Base (Compound 7) | 124.15 x 10⁴ | researchgate.net |

In Silico Design and Virtual Screening of Novel Analogs

In silico methods have become an indispensable part of modern drug discovery and materials science. Virtual screening of large compound libraries and the rational design of novel analogs with desired properties are now standard practices.

Numerous studies have reported the use of in silico techniques for the design and discovery of new thiazole-based compounds with various biological activities. For example, hierarchical virtual screening was used to identify novel 1,3,4-thiadiazole (B1197879) derivatives as potential inhibitors of SARS-CoV-2 proteins. nih.gov In another study, morpholine-derived thiazoles were designed and evaluated as inhibitors of bovine carbonic anhydrase-II through a combination of synthesis, in vitro testing, and in silico studies, including molecular docking and molecular dynamics simulations. nih.govrsc.org

The general workflow for such studies involves:

Target Identification: Identifying a biological target (e.g., an enzyme or receptor) or a desired property.

Pharmacophore Modeling/QSAR: Building a model that defines the essential structural features required for activity.

Virtual Screening: Screening large databases of virtual compounds against the pharmacophore model or by docking them into the active site of the target protein.

Lead Optimization: Modifying the hit compounds to improve their potency, selectivity, and pharmacokinetic properties.

For this compound, this scaffold could serve as a starting point for the in silico design of novel analogs with a wide range of potential applications. For instance, by modifying the substituents on the phenyl and thiazole rings, it would be possible to tune the electronic, steric, and pharmacokinetic properties of the molecule to optimize its activity for a specific purpose, such as an enzyme inhibitor or a new material with tailored properties.

Applications in Advanced Materials and Chemical Technologies

Synthetic Building Blocks in Organic Synthesis

The structural components of 2-(1,3-Thiazol-4-yl)benzoic acid make it a versatile building block in organic synthesis. The thiazole (B1198619) ring, a common scaffold in medicinal chemistry and material science, combined with the reactive benzoic acid group, allows for the construction of more complex molecular architectures. Thiazole derivatives are recognized as important synthons for creating diverse heterocyclic and acyclic compounds. acs.orgresearchgate.net For instance, the carboxylic acid can be readily converted into esters, amides, or acid halides, enabling its incorporation into larger molecules. Simultaneously, the thiazole ring can undergo various transformations or act as a coordinating site. This dual reactivity is crucial for developing novel compounds with specific functionalities. The use of similar thiazole-containing building blocks has been demonstrated in the synthesis of peptide-derived natural products and other complex organic structures. researchgate.net

Integration into Functional Materials Systems

The electronic properties inherent to the thiazole ring, coupled with the anchoring capability of the benzoic acid group, position this compound as a candidate for integration into functional material systems.

In the realm of organic electronics, molecules containing aromatic and heterocyclic rings like thiazole are fundamental. These systems often rely on the precise arrangement of π-conjugated systems to facilitate charge transport. Benzoic acid derivatives have been employed as additives to regulate the crystal growth and charge transport properties of organic semiconductors. researchgate.net The benzoic acid moiety can form a self-assembled interfacial layer, which helps in maneuvering the nucleation and alignment of organic semiconductor crystals. researchgate.net This controlled growth is critical for enhancing the performance of devices such as organic thin-film transistors (OTFTs). While direct studies on this compound in this specific application are not widely documented, the principles governing the use of similar functionalized aromatic acids are applicable. The combination of the electron-rich thiazole and the anchoring benzoic acid group could be leveraged to influence the morphology and electronic properties of semiconductor films.

Development of Hybrid and Nanostructured Materials

The ability of this compound to bind to surfaces makes it a prime candidate for the functionalization of nanomaterials, creating hybrid structures with tailored properties.

Magnetic nanoparticles (MNPs), such as those made of iron oxide (Fe₃O₄), are of great interest for various applications, but their surfaces often require modification to ensure stability and functionality in different environments. The carboxylic acid group of this compound can act as a robust anchor to the surface of these nanoparticles. This functionalization can prevent agglomeration and provide a scaffold for further chemical modifications.

In a related study, a urea-benzoic acid ligand was used to functionalize silica-coated magnetic nanoparticles. nih.govnih.gov The resulting material, Fe₃O₄@SiO₂@(CH₂)₃–urea (B33335)–benzoic acid, was characterized by various techniques that confirmed the successful attachment of the organic layer to the nanoparticle surface. nih.govnih.gov This functionalized nanoparticle was then used as a heterogeneous catalyst. nih.govnih.gov Similarly, functionalizing MNPs with this compound would impart new surface properties, potentially enabling their use in catalysis, sensing, or as contrast agents in biomedical imaging. The functionalization process typically involves coating the nanoparticles, which can be confirmed through various analytical methods.

Table 1: Characterization of Functionalized Magnetic Nanoparticles

| Analytical Technique | Observation for Functionalized Nanoparticles | Reference |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Appearance of characteristic peaks for the organic functional groups (e.g., C=O, N-H, C-N). | nih.gov |

| Vibrating Sample Magnetometry (VSM) | A decrease in saturation magnetization confirms the presence of a non-magnetic organic layer on the surface. | nih.govmdpi.com |

| Thermogravimetric Analysis (TGA) | Weight loss at specific temperatures corresponds to the decomposition of the organic coating, allowing for quantification of the surface functionalization. | mdpi.com |

| X-ray Diffraction (XRD) | The crystal structure of the magnetic core remains unchanged after functionalization. | mdpi.com |

Coordination Chemistry: Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The dual functionality of this compound, with its carboxylate group and the nitrogen atom of the thiazole ring, makes it an excellent ligand for constructing metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands.

The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), while the thiazole nitrogen can also act as a coordination site, leading to the formation of multidimensional networks. The geometry and connectivity of the resulting framework are dictated by the coordination preference of the metal ion and the geometry of the ligand.

Numerous studies have demonstrated the use of similar bifunctional ligands, such as those containing triazole or imidazole (B134444) rings along with a benzoic acid, to create novel MOFs. nih.govrsc.orgscirp.orgrsc.orgnih.gov For example, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid has been used to synthesize 2D MOFs with interpenetrating layers. rsc.org Another example, 4,4'-(Benzo[c] nih.govmdpi.comescholarship.orgthiadiazole-4,7-diyl)dibenzoic acid, has been employed to construct luminescent MOFs for chemical sensing applications. ossila.com These frameworks can exhibit properties like porosity, luminescence, and catalytic activity, making them useful for gas storage, separation, sensing, and catalysis. rsc.org The specific structure of this compound could lead to the formation of unique MOF topologies with potentially interesting functional properties.

Table 2: Examples of MOFs Constructed from Similar Ligands

| Ligand | Metal Ion(s) | Resulting MOF Structure/Topology | Potential Application | Reference |

| 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Zn(II), Cd(II), Co(II), Ni(II) | 2D layer with 4⁴-sql topology, with interpenetration | Not specified | rsc.org |

| 2,4-bis-(triazol-1-yl)benzoic acid | Cd(II), Zn(II) | Triclinic and monoclinic crystal systems | Luminescent sensing of metal ions and antibiotics | nih.gov |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Cd(II), Cu(II) | 3D framework with 1D channels and 2-fold interpenetrating 3D diamond net | Not specified | scirp.org |

| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Sm(III), Tb(III) | (6,8)-connected 3D structure | Photocatalysis | rsc.orgnih.gov |

Design Principles for Thiazolyl-Benzoic Acid Ligands

The design of ligands like this compound is a cornerstone for the synthesis of functional MOFs and CPs. scirp.org The strategic selection of organic ligands is crucial for constructing frameworks with desired topologies and properties. nih.gov Ligands containing both N-heterocycles (like thiazole or triazole) and carboxylate groups are particularly effective. scirp.orgnih.gov

The thiazole ring provides a rigid, π-conjugated system that can contribute to the luminescence of the resulting material. scientificarchives.com The benzoic acid group offers a robust and versatile coordination point through its carboxylate function, which can bind to metal centers in various modes (monodentate, bidentate chelating, or bridging). The combination of these two functional groups in one molecule allows it to act as a bridge between metal ions, facilitating the formation of extended one-, two-, or three-dimensional networks. rsc.org The rational design of such bifunctional ligands enables the synthesis of complexes with specific pore sizes and novel structures. nih.gov For instance, ligands based on imidazole derivatives combined with divalent metals have been used to create MOFs with zeolite-like structures. scirp.org The specific geometry and connectivity of the ligand dictate the final architecture of the self-assembled material. nih.gov

Self-Assembly of MOF and CP Architectures